Ganciclovir Monopropionate is a potential prodrug of Ganciclovir. It was also found to exhibit anti-viral activity through experimental studies.
Ganciclovir Mono-O-propionate
CAS No.: 194159-18-7
Cat. No.: VC0194293
Molecular Formula: C12H17N5O5
Molecular Weight: 311.30
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 194159-18-7 |
---|---|
Molecular Formula | C12H17N5O5 |
Molecular Weight | 311.30 |
IUPAC Name | [2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] propanoate |
Standard InChI | InChI=1S/C12H17N5O5/c1-2-8(19)21-4-7(3-18)22-6-17-5-14-9-10(17)15-12(13)16-11(9)20/h5,7,18H,2-4,6H2,1H3,(H3,13,15,16,20) |
SMILES | CCC(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N |
Introduction
Chemical Properties and Structure
Molecular Characteristics
Ganciclovir Mono-O-propionate has the systematic chemical name (2RS)-2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]-3-hydroxy-propyl Propionate, alternatively described as 2-amino-1,9-dihydro-9-[[1-(hydroxymethyl)-2-(1-oxopropoxy)ethoxy]methyl]-6H-purin-6-one . The compound possesses the molecular formula C12H17N5O5 with a molecular weight of 311.29 g/mol .
Physical Properties
The physical properties of Ganciclovir Mono-O-propionate are summarized in the following table:
Property | Value |
---|---|
Physical Form | Solid |
Color | Off-White |
Melting Point | >190°C (decomposition) |
Density | 1.60±0.1 g/cm³ (Predicted) |
Solubility | Slightly soluble in DMSO, Very slightly soluble in Methanol (with sonication) |
pKa | 9.32±0.20 (Predicted) |
Storage Requirements | Refrigeration under inert atmosphere |
The compound's limited aqueous solubility reflects the influence of the propionate ester group on its physicochemical properties, which contributes to its unique pharmacokinetic profile in biological systems.
Pharmacokinetics and Metabolism
Ocular Disposition
A significant body of research has focused on the ocular pharmacokinetics of Ganciclovir Mono-O-propionate, particularly in comparison with the parent compound ganciclovir. In studies conducted on New Zealand albino male rabbits, the vitreal elimination half-life (t₁/₂k₁₀) of the propionate ester of ganciclovir was determined to be 122 ± 13 minutes . This parameter is crucial in determining the compound's residence time in the vitreous humor following intravitreal administration.
Hydrolysis and Clearance
The hydrolysis rate and vitreal clearance of Ganciclovir Mono-O-propionate, along with other monoester prodrugs of ganciclovir, increases with ascending ester chain length. This relationship was demonstrated through a parabolic correlation between the vitreal elimination rate constant and the ester chain length . The propionate ester occupies an intermediate position in this relationship, offering a balanced profile between rapid hydrolysis (seen with shorter esters) and excessive lipophilicity (observed with longer esters).
Mean Residence Time
A critical pharmacokinetic advantage of Ganciclovir Mono-O-propionate is the enhanced Mean Residence Time (MRT) of the regenerated ganciclovir following prodrug administration. Research has shown that the MRT of ganciclovir released from its prodrugs, including the propionate ester, is approximately three to four times higher than the value obtained after direct ganciclovir injection . This prolonged residence time contributes to the sustained therapeutic effect and potentially reduces dosing frequency.
Comparative Pharmacokinetic Parameters
The following table compares key pharmacokinetic parameters of Ganciclovir Mono-O-propionate with ganciclovir and other monoester derivatives:
Compound | Vitreal Elimination Half-life (t₁/₂k₁₀) (min) | Vitreal Terminal Elimination Half-life (t₁/₂β) (min) |
---|---|---|
Ganciclovir | 170 ± 37 | 426 ± 109 |
Ganciclovir Acetate Ester | 117 ± 50 | - |
Ganciclovir Propionate Ester | 122 ± 13 | - |
Ganciclovir Butyrate Ester | 55 ± 26 | - |
Ganciclovir Valerate Ester | 107 ± 14 | - |
Therapeutic Applications and Research Findings
Ocular Applications
The principal therapeutic potential of Ganciclovir Mono-O-propionate lies in its application for ocular conditions, particularly cytomegalovirus (CMV) retinitis. Research has established that the ester prodrugs, including the propionate derivative, generate therapeutic concentrations of ganciclovir in vivo following intravitreal administration . This capability, combined with the extended Mean Residence Time of the regenerated ganciclovir, positions Ganciclovir Mono-O-propionate as a promising candidate for sustained-release formulations in ocular therapy.
Comparison with Other Ganciclovir Derivatives
Position Among Ganciclovir Impurities
Ganciclovir Mono-O-propionate is classified as "Ganciclovir Impurity B" in the European Pharmacopoeia, indicating its importance in quality control during ganciclovir manufacturing . This classification places it among several known impurities of ganciclovir, each with distinct chemical structures and potential biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume